molecular formula C17H17ClN2O2 B14437141 Imidazole-1-ethanol, alpha-(p-phenoxyphenyl)-, monohydrochloride CAS No. 77234-82-3

Imidazole-1-ethanol, alpha-(p-phenoxyphenyl)-, monohydrochloride

Cat. No.: B14437141
CAS No.: 77234-82-3
M. Wt: 316.8 g/mol
InChI Key: ZJRLAXXWQHSIBZ-UHFFFAOYSA-N
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Description

Imidazole-1-ethanol, alpha-(p-phenoxyphenyl)-, monohydrochloride is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring, an ethanol group, and a phenoxyphenyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazole-1-ethanol, alpha-(p-phenoxyphenyl)-, monohydrochloride typically involves the reaction of imidazole with an appropriate phenoxyphenyl derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Imidazole-1-ethanol, alpha-(p-phenoxyphenyl)-, monohydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazole ketones, while reduction can produce imidazole alcohols .

Scientific Research Applications

Imidazole-1-ethanol, alpha-(p-phenoxyphenyl)-, monohydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Imidazole-1-ethanol, alpha-(p-phenoxyphenyl)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its action may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazole-1-ethanol, alpha-(p-phenoxyphenyl)-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

77234-82-3

Molecular Formula

C17H17ClN2O2

Molecular Weight

316.8 g/mol

IUPAC Name

2-imidazol-1-yl-1-(4-phenoxyphenyl)ethanol;hydrochloride

InChI

InChI=1S/C17H16N2O2.ClH/c20-17(12-19-11-10-18-13-19)14-6-8-16(9-7-14)21-15-4-2-1-3-5-15;/h1-11,13,17,20H,12H2;1H

InChI Key

ZJRLAXXWQHSIBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(CN3C=CN=C3)O.Cl

Origin of Product

United States

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